Cas no 1015068-35-5 (1,1-Dimethylethyl (2-amino-3-phenylpropyl)methylcarbamate)

1,1-Dimethylethyl (2-amino-3-phenylpropyl)methylcarbamate is a carbamate derivative with potential applications in organic synthesis and pharmaceutical research. Its structure features a tert-butyl carbamate (Boc) protecting group, which enhances stability and facilitates selective deprotection under mild acidic conditions. The compound's phenylpropylamine backbone suggests utility as an intermediate in the synthesis of bioactive molecules, including CNS-targeting agents. The Boc group ensures compatibility with a range of reaction conditions, making it suitable for multi-step synthetic routes. This compound is particularly valuable in peptide and medicinal chemistry, where controlled amine protection is critical. Its well-defined reactivity profile and purity make it a reliable choice for research and development applications.
1,1-Dimethylethyl (2-amino-3-phenylpropyl)methylcarbamate structure
1015068-35-5 structure
Product Name:1,1-Dimethylethyl (2-amino-3-phenylpropyl)methylcarbamate
CAS No:1015068-35-5
MF:C15H24N2O2
MW:264.363264083862
CID:2117270
Update Time:2025-05-20

1,1-Dimethylethyl (2-amino-3-phenylpropyl)methylcarbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl 2-amino-3-phenylpropyl(methyl)carbamate
    • RJMUEHMBOAVHHB-UHFFFAOYSA-N
    • 1,1-dimethylethyl (2-amino-3-phenylpropyl)methylcarbamate
    • 1,1-Dimethylethyl (2-amino-3-phenylpropyl)methylcarbamate
    • Inchi: 1S/C15H24N2O2/c1-15(2,3)19-14(18)17(4)11-13(16)10-12-8-6-5-7-9-12/h5-9,13H,10-11,16H2,1-4H3
    • InChI Key: RJMUEHMBOAVHHB-UHFFFAOYSA-N
    • SMILES: O(C(N(C)CC(CC1C=CC=CC=1)N)=O)C(C)(C)C

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 6
  • Complexity: 280
  • Topological Polar Surface Area: 55.6

1,1-Dimethylethyl (2-amino-3-phenylpropyl)methylcarbamate Pricemore >>

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1,1-Dimethylethyl (2-amino-3-phenylpropyl)methylcarbamate Related Literature

Additional information on 1,1-Dimethylethyl (2-amino-3-phenylpropyl)methylcarbamate

1,1-Dimethylethyl (2-amino-3-phenylpropyl)methylcarbamate

The compound 1,1-Dimethylethyl (2-amino-3-phenylpropyl)methylcarbamate (CAS No. 1015068-35-5) is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of carbamates, which are widely used in agriculture as insecticides and acaricides. The structure of this compound is characterized by a methylcarbamate group attached to a 2-amino-3-phenylpropyl chain, which is further linked to a 1,1-dimethylethyl group. This unique structure contributes to its versatile properties and reactivity.

Recent studies have highlighted the importance of methylcarbamate derivatives in drug design and development. The 2-amino-3-phenylpropyl group in this compound is known to exhibit interesting pharmacokinetic properties, making it a valuable component in the synthesis of bioactive molecules. Researchers have explored the potential of this compound as a precursor for developing novel therapeutic agents targeting various diseases, including cancer and neurodegenerative disorders.

The synthesis of 1,1-Dimethylethyl (2-amino-3-phenylpropyl)methylcarbamate involves a multi-step process that combines nucleophilic substitution and condensation reactions. The use of advanced catalytic systems has enabled chemists to optimize the reaction conditions, thereby improving the yield and purity of the final product. This has made the compound more accessible for large-scale production and application in industrial settings.

In terms of applications, this compound has shown promise in the field of agrochemicals. Its ability to inhibit key enzymes involved in insect metabolism makes it an effective candidate for pest control. Furthermore, recent research has focused on its potential as a building block for constructing more complex molecules with enhanced bioactivity. For instance, scientists have investigated its role in the synthesis of bioisosteric analogs, which are designed to mimic the biological activity of natural compounds while improving their stability and efficacy.

The structural versatility of 1,1-Dimethylethyl (2-amino-3-phenylpropyl)methylcarbamate also makes it an attractive substrate for click chemistry reactions. These reactions are known for their efficiency and selectivity, enabling the rapid construction of diverse chemical libraries. By leveraging these techniques, researchers can explore a wide range of chemical space and identify novel compounds with therapeutic potential.

From an environmental perspective, understanding the degradation pathways of this compound is crucial for assessing its ecological impact. Studies have shown that under certain conditions, such as exposure to sunlight or microbial activity, this compound undergoes hydrolysis to form less toxic byproducts. This information is essential for developing sustainable practices in its production and application.

In conclusion, 1,1-Dimethylethyl (2-amino-3-phenylpropyl)methylcarbamate (CAS No. 1015068-35-5) is a multifaceted compound with significant potential across various industries. Its unique structure, coupled with recent advancements in synthetic methodologies and application studies, positions it as a valuable tool in modern chemistry and pharmacology.

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